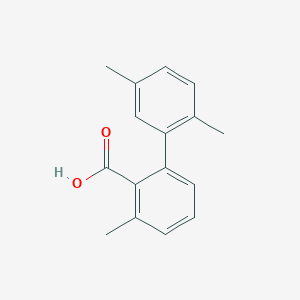![molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
2,4-Dichlorothieno[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups, making it a versatile intermediate for synthesizing more complex molecules.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
2,4-Dichlorothieno[2,3-d]pyridazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
2,4-Dichlorothieno[3,2-d]pyrimidine: Another chlorinated thieno-pyrimidine compound with similar chemical properties.
2-Chlorothieno[3,2-d]pyrimidine: A related compound with one chlorine atom, used in similar research applications.
2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine:
Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .
Propriétés
Formule moléculaire |
C6H2Cl2N2S |
|---|---|
Poids moléculaire |
205.06 g/mol |
Nom IUPAC |
2,4-dichlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H |
Clé InChI |
QWGXGGSZZDHNNG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=CN=NC(=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
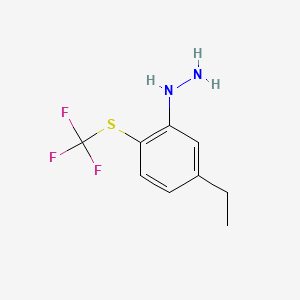
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
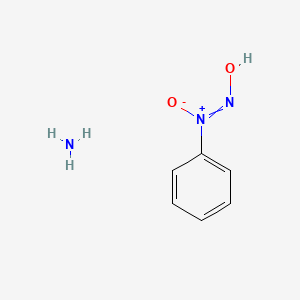
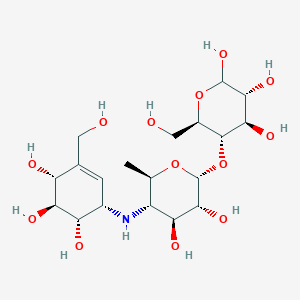


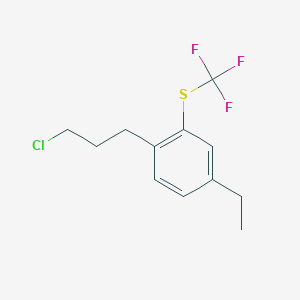
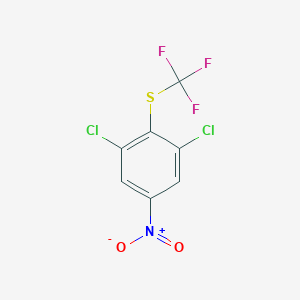
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)


